4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole
Overview
Description
4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring structure with two nitrogen atoms and three carbon atoms, one of which is substituted with a bromine atom, a methyl group, and two phenyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromoacetophenone with phenylhydrazine to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the desired pyrazole derivative . Another approach involves the use of palladium-catalyzed coupling reactions, where a terminal alkyne, hydrazine, and an aryl halide are combined under ambient pressure to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize cost-effective and environmentally friendly catalysts, such as Amberlyst-70, to facilitate the cyclization reactions . The choice of solvents, reaction temperatures, and purification techniques are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or other substituted pyrazoles.
Oxidation and Reduction Products: These reactions yield various oxidized or reduced pyrazole derivatives with different functional groups.
Scientific Research Applications
4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . It may also interact with cellular receptors and signaling pathways, leading to various biological effects . The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole: can be compared with other pyrazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the phenyl groups enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
4-bromo-1-methyl-3,5-diphenylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2/c1-19-16(13-10-6-3-7-11-13)14(17)15(18-19)12-8-4-2-5-9-12/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKVWZMANZAKTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)Br)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20613055 | |
Record name | 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20613055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57389-74-9 | |
Record name | 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20613055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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